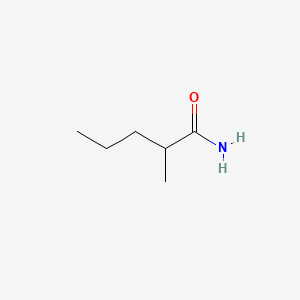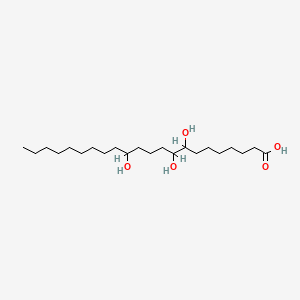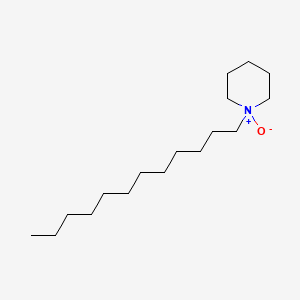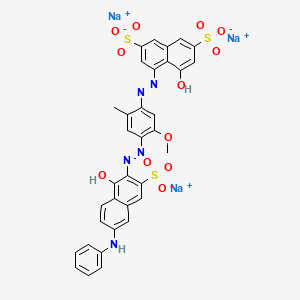
Acide 2'-cytidylique
Vue d'ensemble
Description
L'acide 2'-cytidylique, également connu sous le nom de cytidine 2'-phosphate, est un nucléotide qui joue un rôle crucial dans divers processus biologiques. Il est composé d'une base cytosine, d'un sucre ribose et d'un groupe phosphate. Ce composé est un monomère de l'ARN et est impliqué dans la synthèse des acides nucléiques, essentiels au stockage et au transfert de l'information génétique .
Applications De Recherche Scientifique
L'acide 2'-cytidylique a de nombreuses applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse des acides nucléiques et des nucléotides.
Biologie : Il joue un rôle dans l'étude de la structure et de la fonction de l'ARN.
Médecine : Il est impliqué dans le développement de médicaments antiviraux et anticancéreux.
Industrie : Il est utilisé dans la production de produits à base de nucléotides et comme outil de recherche en biotechnologie
5. Mécanisme d'action
Le mécanisme d'action de l'this compound implique son incorporation dans les molécules d'ARN. Il sert de substrat à l'ARN polymérase, qui catalyse la formation de liaisons phosphodiester entre les nucléotides. Ce processus est essentiel pour la synthèse de l'ARN et le transfert de l'information génétique .
Cibles moléculaires et voies
ARN polymérase : L'this compound est un substrat de l'ARN polymérase.
Voies de transduction du signal : Il est impliqué dans diverses voies de signalisation intracellulaire, y compris celles médiées par les nucléotides cycliques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'acide 2'-cytidylique implique généralement la phosphorylation de la cytidine. Une méthode courante est la réaction de la cytidine avec le chlorure de phosphoryle en présence d'une base comme la pyridine. La réaction se déroule dans des conditions douces et donne l'this compound comme produit principal .
Méthodes de production industrielle : La production industrielle de l'this compound implique souvent des approches biotechnologiques. Par exemple, l'utilisation de la levure comme catalyseur biologique peut faciliter la conversion du monophosphate de cytidine et de la phosphorylcholine en this compound. Cette méthode est avantageuse en raison de son rendement et de sa pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions : L'acide 2'-cytidylique subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former le diphosphate de cytidine.
Réduction : Les réactions de réduction peuvent le convertir à nouveau en cytidine.
Substitution : Il peut participer à des réactions de substitution où le groupe phosphate est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes peuvent être utilisés pour les réactions de substitution.
Principaux produits formés :
Oxydation : Diphosphate de cytidine.
Réduction : Cytidine.
Substitution : Divers dérivés de la cytidine en fonction du substituant.
Mécanisme D'action
The mechanism of action of 2’-cytidylic acid involves its incorporation into RNA molecules. It serves as a substrate for RNA polymerase, which catalyzes the formation of phosphodiester bonds between nucleotides. This process is essential for RNA synthesis and the transfer of genetic information .
Molecular Targets and Pathways:
RNA Polymerase: 2’-Cytidylic acid is a substrate for RNA polymerase.
Signal Transduction Pathways: It is involved in various intracellular signaling pathways, including those mediated by cyclic nucleotides.
Comparaison Avec Des Composés Similaires
L'acide 2'-cytidylique peut être comparé à d'autres nucléotides tels que :
Acide adénylique (monophosphate d'adénosine) : Structure similaire mais contient de l'adénine au lieu de la cytosine.
Acide guanylique (monophosphate de guanosine) : Contient de la guanine au lieu de la cytosine.
Acide thymidylique (monophosphate de thymidine) : Contient de la thymine et se trouve dans l'ADN au lieu de l'ARN.
Unicité : L'this compound est unique en raison de son rôle spécifique dans la synthèse de l'ARN et de son implication dans diverses voies biochimiques. Sa structure lui permet de participer à des interactions spécifiques avec les enzymes et autres biomolécules, ce qui en fait un composant essentiel des processus cellulaires .
Propriétés
IUPAC Name |
[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(20-21(16,17)18)6(14)4(3-13)19-8/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUAKORMLHPSLZ-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501005321 | |
| Record name | 4-Imino-1-(2-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501005321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-94-9 | |
| Record name | 2′-Cytidylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Cytidylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-cytidylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03765 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Imino-1-(2-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501005321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cytidine 2'-monophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-CYTIDYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBN4598ZJQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2'-cytidylic acid acts as a competitive inhibitor of RNase. [, , ] This means it competes with the natural substrate for binding to the enzyme's active site, thereby hindering the enzyme's catalytic activity. [] Specifically, research suggests that 2'-CMP interacts with the same catalytic site responsible for both the transferase and hydrolase actions of RNase. []
A: Studies using gel filtration revealed a complex interplay between 2'-CMP, cupric ions (Cu(II)), and RNase. Binding of 2'-CMP to RNase weakens the enzyme's affinity for Cu(II), and conversely, the presence of Cu(II) diminishes RNase's affinity for 2'-CMP. [] This suggests a competitive relationship between 2'-CMP and Cu(II) for binding sites on RNase.
A: Yes, removing the last four amino acids from the carboxyl terminus of bovine pancreatic RNase A (creating des-(121-124)-RNase) significantly reduces its catalytic activity and alters its interaction with 2'-CMP. [] While this modified RNase retains some activity and can still bind 2'-CMP, the binding affinity is significantly weaker compared to the native enzyme. [] This highlights the importance of the carboxyl terminus, particularly phenylalanine-120, in maintaining the enzyme's structure and function. []
A: Research using 2'-bromoacetyl esters of modified nucleosides as probes revealed that the 2'-esters of ribosides react significantly faster with His 12 of RNase A compared to their 3'-counterparts or 2'-arabinosides. [] Furthermore, 2'(3')-esters of nucleosides that are not typical substrates for RNase, such as those with adenosine, N3-methyluridine, or 6-methyluridine bases, do not react readily. [] This suggests a high degree of specificity in the enzyme's active site and points to the importance of the ribose 2'-hydroxyl group for substrate recognition and binding. []
A: The carboxymethylation of His 12 in RNase A through reaction with 2'-bromoacetyl esters completely abolishes the enzyme's catalytic activity across the entire pH range. [] This finding underscores the critical role of His 12 in the enzyme's catalytic mechanism.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


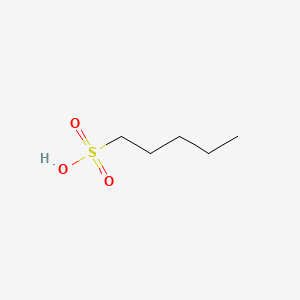

![Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[(1Z)-3-oxo-3-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1-propenyl]-, (S)-cyano(3-phenoxyphenyl)methyl ester, (1R,3S)-](/img/structure/B1217328.png)
![nonacyclo[17.9.2.22,5.03,15.04,12.06,11.016,29.020,25.026,30]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene](/img/structure/B1217330.png)
